trans-Sedaxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-Sedaxane is a broad-spectrum fungicide used primarily in agriculture to protect crops from fungal diseases. It was first marketed by Syngenta in 2011 under the brand name Vibrance . The compound is an amide that combines a pyrazole acid with an aryl amine, functioning as an inhibitor of succinate dehydrogenase . This inhibition disrupts the mitochondrial respiration chain in fungi, making it an effective fungicide.

Vorbereitungsmethoden

Trans-Sedaxane is synthesized through a series of chemical reactions. The synthesis involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative made from 2-chlorobenzaldehyde . The process includes a base-catalyzed aldol condensation between the aldehyde and cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound, when combined with hydrazine, yields a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring. The final step involves Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .

Analyse Chemischer Reaktionen

Trans-Sedaxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole ring and the aryl amine group.

Common reagents used in these reactions include hydrazine, potassium hydroxide, and palladium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Seed Treatment

Trans-Sedaxane is primarily used as a seed treatment fungicide. Its application helps protect seeds from fungal infections during germination and early growth stages. Studies have demonstrated that this compound can significantly reduce the incidence of diseases caused by seed-borne pathogens, leading to improved crop yields .

Soil-Borne Disease Control

In addition to seed treatment, this compound is effective against soil-borne fungi. Its systemic action allows it to protect roots from infections that can occur post-planting. This application is particularly important in crops like wheat and maize, where soil pathogens can severely impact plant health .

Biostimulant Effects

Recent research has indicated that this compound may also exhibit biostimulant properties. In studies involving maize seedlings, treatment with this compound led to enhanced growth and physiological changes even in the absence of disease . This suggests potential applications beyond mere disease control, possibly enhancing nutrient uptake and stress resistance in crops.

Efficacy Studies

Research has shown that this compound possesses a high degree of stereoselective bioactivity. The enantiomer 1S,2S-(+)-trans-sedaxane demonstrated up to 7.3 times greater bioactivity against certain pathogens compared to its counterparts . This stereoselectivity can be leveraged to optimize formulations for specific crop protection needs.

Safety Assessments

Safety assessments have been conducted to evaluate the toxicity of this compound to non-target organisms. Studies indicate that while some enantiomers exhibit higher toxicity towards aquatic organisms, the overall risk profile remains manageable when applied according to recommended guidelines . Regulatory bodies continue to monitor residue levels in crops to ensure consumer safety.

Environmental Impact

This compound's environmental impact has been a subject of investigation, particularly concerning its degradation in various ecosystems. Research indicates that this compound undergoes stereoselective degradation in agricultural settings, which could influence its persistence and efficacy over time . Understanding these dynamics is crucial for developing sustainable agricultural practices.

Data Summary

Case Studies

Case Study 1: Wheat Crop Protection

In a controlled study on wheat, seeds treated with this compound showed a significant reduction in disease incidence caused by Rhizoctonia solani. The treated group exhibited higher germination rates and biomass compared to untreated controls, demonstrating the compound's effectiveness as a seed treatment fungicide.

Case Study 2: Maize Growth Enhancement

A study investigating the biostimulant effects of this compound on maize revealed that treated plants had increased root biomass and improved nutrient uptake efficiency. This was attributed to physiological changes induced by the compound, highlighting its potential dual role as both a fungicide and growth enhancer .

Wirkmechanismus

Trans-Sedaxane exerts its effects by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition occurs at the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. As a result, the tricarboxylic acid cycle and electron transport chain are disrupted, leading to the death of fungal cells . In rodents, this compound activates the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), leading to altered gene expression and increased cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Trans-Sedaxane is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds include:

Boscalid: Another SDHI fungicide with a broader spectrum but less effective against certain cereal diseases.

Fluxapyroxad: A pyrazole carboxamide with similar mechanisms but different efficacy profiles.

Pydiflumetofen: Another pyrazole carboxamide with comparable properties.

This compound is unique due to its specific combination of pyrazole acid and aryl amine, providing a distinct mode of action and efficacy profile .

Eigenschaften

CAS-Nummer |

599197-38-3 |

|---|---|

Molekularformel |

C18H19F2N3O |

Molekulargewicht |

331.4 g/mol |

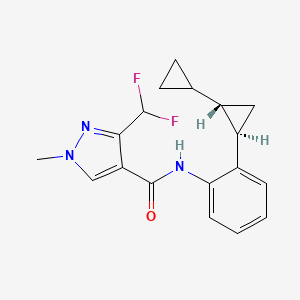

IUPAC-Name |

N-[2-[(1R,2S)-2-cyclopropylcyclopropyl]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)/t12-,13-/m0/s1 |

InChI-Schlüssel |

XQJQCBDIXRIYRP-STQMWFEESA-N |

SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |

Isomerische SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2[C@@H]3C[C@H]3C4CC4 |

Kanonische SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.